HPGDS Binding Affinity Compared to Simple Pyrazole Acid
The target compound demonstrates substantial binding affinity to human hematopoietic prostaglandin D synthase (HPGDS) with a Kd of 50 nM [1]. In contrast, the structurally simpler comparator 1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a markedly weaker Kd of 140,000 nM in the same assay system [2]. This represents an approximately 2,800-fold difference in target engagement potency.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 50 nM |
| Comparator Or Baseline | 1-phenyl-1H-pyrazole-4-carboxylic acid: Kd = 140,000 nM |
| Quantified Difference | ~2,800-fold improvement |
| Conditions | Human HPGDS expressed in Escherichia coli; ligand-observed 1D NMR T1rho binding assay |
Why This Matters
This affinity differential confirms that the 1-methyl-3-ester-4-carbamoyl substitution pattern confers target recognition that simple pyrazole-4-carboxylic acids cannot achieve, making the compound the preferred starting point for HPGDS-targeted medicinal chemistry programs.
- [1] BindingDB. BDBM50084155 (CHEMBL3425953). Kd = 50 nM for human HPGDS. View Source
- [2] BindingDB. BDBM21615. Kd = 140,000 nM for 1-phenyl-1H-pyrazole-4-carboxylic acid to human HPGDS. View Source
